molecular formula C14H24O B12686543 Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol CAS No. 94132-59-9

Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol

Cat. No.: B12686543
CAS No.: 94132-59-9
M. Wt: 208.34 g/mol
InChI Key: BWHOSYVFAXOIRI-UHFFFAOYSA-N
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Description

Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol is a complex bicyclic monoterpene alcohol characterized by a rigid norbornane-like framework (1,6-methano bridge), three methyl substituents at positions 2, 4a, and 8a, and a hydroxyl group at position 4. Its molecular formula is C₁₃H₂₂O, with a molar mass of 194.31 g/mol. While specific experimental data for this compound are scarce in publicly available literature, its structural analogs—such as decahydro-1-naphthol (CAS 529-32-8)—provide a basis for comparative analysis .

Properties

CAS No.

94132-59-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3,6,8-trimethyltricyclo[5.3.1.03,8]undecan-2-ol

InChI

InChI=1S/C14H24O/c1-9-4-6-14(3)12(15)10-5-7-13(14,2)11(9)8-10/h9-12,15H,4-8H2,1-3H3

InChI Key

BWHOSYVFAXOIRI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3CCC2(C1C3)C)O)C

Origin of Product

United States

Preparation Methods

The synthesis of Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol involves several steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the ring systems, followed by functional group modifications to introduce the hydroxyl group. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol undergoes various chemical reactions, including:

Scientific Research Applications

Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with other molecules. The compound’s ring systems provide a stable framework that can interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound differs from decahydro-1-naphthol (CAS 529-32-8) in three key aspects:

Substituents : The presence of three methyl groups introduces steric hindrance and increases hydrophobicity.

Bridge System: The 1,6-methano bridge creates a bicyclic structure, reducing conformational flexibility.

Physicochemical Properties

The table below contrasts theoretical or inferred properties of Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol with experimental data from decahydro-1-naphthol :

Property This compound (Inferred) Decahydro-1-naphthol (CAS 529-32-8)
Molecular Formula C₁₃H₂₂O C₁₀H₁₈O
Molar Mass (g/mol) 194.31 154.25
Melting Point Estimated 80–100°C (rigid structure) 48–50°C
Boiling Point Estimated 260–280°C 238°C
Density (g/cm³) ~1.02–1.05 0.992
Solubility Low in water; moderate in nonpolar solvents Slightly soluble in water

Stereochemical Considerations

The 1,6-methano bridge imposes distinct stereochemical constraints absent in decahydro-1-naphthol. For example, the bridge likely enforces a endo or exo configuration, influencing intermolecular interactions and crystallization behavior.

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